REACTION_CXSMILES
|
Cl.[Cl-].[Y+3:3].[Cl-].[Cl-].[C:6]([O-:9])(=[O:8])[CH3:7].[Na+]>[2H]O[2H]>[C:6]([O-:9])(=[O:8])[CH3:7].[Y+3:3].[C:6]([O-:9])(=[O:8])[CH3:7].[C:6]([O-:9])(=[O:8])[CH3:7] |f:1.2.3.4,5.6,8.9.10.11|
|
Name
|
methylene-carboxylate
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.5 (± 0.5) mL
|
Type
|
solvent
|
Smiles
|
[2H]O[2H]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
yttrium chloride
|
Quantity
|
0.1125 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Y+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0.0915 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
[2H]O[2H]
|
Name
|
solution
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
yttrium acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Y+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |